molecular formula C12H10ClN3O2 B1336878 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 384367-10-6

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B1336878
CAS No.: 384367-10-6
M. Wt: 263.68 g/mol
InChI Key: ZYTJYVLZFZPVOG-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves multiple steps, typically starting with the formation of the pyrimido[5,4-b]indole core. One common method includes the condensation of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimido[5,4-b]indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and support various biochemical pathways makes it a valuable compound in research .

Properties

IUPAC Name

4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJYVLZFZPVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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